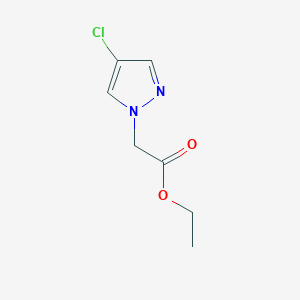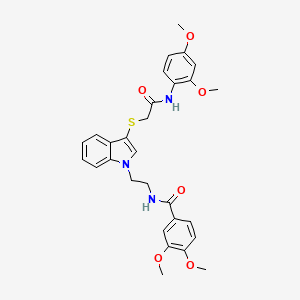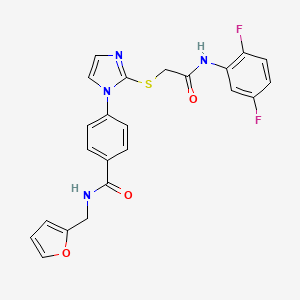![molecular formula C19H16Cl2N2O3 B2603333 [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate CAS No. 303997-05-9](/img/structure/B2603333.png)
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate is a useful research compound. Its molecular formula is C19H16Cl2N2O3 and its molecular weight is 391.25. The purity is usually 95%.
BenchChem offers high-quality [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
1,2,4-Triazoles, including the 1,2,4-oxadiazole ring system, have been extensively studied for their biological activities. The compound , 1-(2,4-dichlorobenzyl)-3-[(isobutyryloxy)imino]-1,3-dihydro-2H-indol-2-one, falls within this class. Recent research has highlighted its potential as an antibacterial agent. It exhibits promising activity against various bacterial strains, making it a candidate for further investigation in the fight against bacterial infections .
Anticancer Properties
The 1,2,4-oxadiazole scaffold has attracted attention in medicinal chemistry due to its diverse biological effects. In the context of cancer research, this compound has demonstrated interesting anticancer properties. Researchers are exploring its potential as a novel chemotherapeutic agent. Further studies are needed to elucidate its mechanisms of action and optimize its efficacy .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Preliminary investigations suggest that 1-(2,4-dichlorobenzyl)-3-[(isobutyryloxy)imino]-1,3-dihydro-2H-indol-2-one may possess anti-inflammatory activity. Researchers are examining its impact on inflammatory pathways and its potential as a therapeutic agent for managing inflammation-related diseases .
Neuroprotective Potential
Neurodegenerative diseases pose significant challenges, and finding neuroprotective agents is essential. This compound has shown promise as a neuroprotective agent, potentially safeguarding neurons from damage and degeneration. Its effects on neuronal pathways and cellular processes are under scrutiny, with the goal of developing targeted therapies for conditions like Alzheimer’s and Parkinson’s disease .
Antidiabetic Activity
Given the global prevalence of diabetes, identifying new antidiabetic compounds is critical. The 1,2,4-oxadiazole core structure has been associated with antidiabetic effects. Researchers are investigating whether 1-(2,4-dichlorobenzyl)-3-[(isobutyryloxy)imino]-1,3-dihydro-2H-indol-2-one can modulate glucose metabolism, enhance insulin sensitivity, or impact other relevant pathways. Its potential as an adjunct therapy for diabetes management is an active area of study .
Structure-Activity Relationships (SAR) and Mechanisms
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological effects. Researchers are exploring how specific modifications affect its activity profile. Additionally, investigations into its molecular mechanisms of action are ongoing. These insights will guide further development and refinement of this compound for therapeutic applications .
Eigenschaften
IUPAC Name |
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-11(2)19(25)26-22-17-14-5-3-4-6-16(14)23(18(17)24)10-12-7-8-13(20)9-15(12)21/h3-9,11H,10H2,1-2H3/b22-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNXWZDCORUHKT-XLNRJJMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol](/img/structure/B2603252.png)


![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate](/img/structure/B2603258.png)
![3-[2-Oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2603260.png)

![1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-2-chloroethanone](/img/structure/B2603264.png)
![[(3-Acetylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2603265.png)
![Phenyl 4-((2-([1,1'-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate](/img/structure/B2603269.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B2603271.png)
![3-(Trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B2603272.png)
![N-{2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}biphenyl-4-sulfonamide](/img/structure/B2603273.png)